2-(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid
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Overview
Description
The compound “2-(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid” is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle . The TP heterocycle is a versatile scaffold that has found numerous applications in different areas of drug design . It is isoelectronic with purines and depending on the choice of substituents, the TP ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Synthesis Analysis
The synthesis of derivatives with a triazolopyrimidine skeleton may be of major biological importance in order to achieve the desired goal . Different methods have been developed to access these heterocyclic compounds with nitrogenous rings, such as triazolopyrimidines .Molecular Structure Analysis
The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .Chemical Reactions Analysis
The TP heterocycle has proved to be a versatile scaffold with applications beyond isosteric replacement strategies, often resulting in the identification of biologically active compounds with favorable ADME-PK properties .Scientific Research Applications
Synthetic Methodologies and Structural Modifications
Formation of s-Triazolo[1,5-c]pyrimidines : The study by Brown and Nagamatsu (1979) involved the synthesis of s-triazolo[4,3-c]pyrimidine derivatives and their rearrangement into s-triazolo[1,5-c]pyrimidines in acetic acid, demonstrating a method for structural modification of pyrimidine derivatives (Brown & Nagamatsu, 1979).
Heterocyclic System Synthesis : Toplak et al. (1999) described using methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate for preparing various heterocyclic systems, including triazolopyrimidinones, highlighting the versatility of pyrimidine derivatives in synthesizing complex heterocyclic structures (Toplak et al., 1999).
Antitumor and Antimicrobial Activities : Riyadh (2011) synthesized novel N-arylpyrazole-containing enaminones, leading to the creation of [1,2,4]triazolo[4,3-a]pyrimidines with reported antitumor and antimicrobial activities, indicating potential pharmaceutical applications (Riyadh, 2011).
Anomalous Cyclization : Erkin and Krutikov (2007) explored the structural modification of (pyrimidin-2-yl)hydrazones leading to [1,2,4]triazolo[1,5-a]pyrimidine derivatives, providing insights into the reactivity and cyclization pathways of these compounds (Erkin & Krutikov, 2007).
Supramolecular Assemblies : Fonari et al. (2004) discussed the synthesis of novel pyrimidine derivatives and their use in forming hydrogen-bonded supramolecular assemblies, showcasing the structural diversity and potential for creating complex molecular architectures (Fonari et al., 2004).
Potential Medicinal Chemistry Applications
Antibacterial Activity : Lahmidi et al. (2019) synthesized a novel pyrimidine derivative with the [1,2,4]triazolo[1,5-a]pyrimidine ring, which showed antibacterial activity against Gram-positive and Gram-negative microbial strains, highlighting the potential for developing new antibacterial agents (Lahmidi et al., 2019).
Antimalarial Effects : Werbel, Elslager, and Chu (1973) investigated the antimalarial effects of [1,2,4]triazolo[1,5-a]pyrimidines, suggesting their utility in developing antimalarial drugs (Werbel et al., 1973).
Future Directions
In-depth studies were pursued to determine the ability of the compounds to interfere with RdRP functions, their metabolic stability as well as to predict their binding mode within the PA C cavity . This suggests that future research could focus on these areas to further understand the properties and potential applications of this compound.
Properties
IUPAC Name |
2-(6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-5-3-9-8-10-6(2-7(13)14)11-12(8)4-5/h3-4H,2H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMNRZXEKWNFHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=N2)CC(=O)O)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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